tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a molecule containing an indole group, which is a bicyclic aromatic system. This indole group is linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group, derived from carbonic acid, with a tert-butyl substituent
Preparation Methods
The synthesis of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(5-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in 1,4-dioxane. The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum. The crude reaction mixture is purified by silica gel chromatography using 30% ethyl acetate in hexanes, yielding the desired product as a pale yellow solid . This method provides a high yield of the compound.
Chemical Reactions Analysis
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes several types of chemical reactions:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.
Scientific Research Applications
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is used as a chemical intermediate in the synthesis of other functional molecules containing a 5-fluoroindole core. The presence of the tert-butyl (Boc) protecting group suggests its utility in organic synthesis due to the ease of introduction and removal under specific conditions.
Mechanism of Action
Currently, there is no specific scientific literature available on the mechanism of action of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate. Without knowledge of its biological target or activity, it is challenging to speculate on its mechanism. indole derivatives often interact with multiple receptors and pathways, contributing to their diverse biological activities .
Comparison with Similar Compounds
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:
- tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate
- Ethyl 2-(3-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide)
These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluoro group in this compound may enhance its stability and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSHTUMRBGNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679888 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059175-54-0 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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